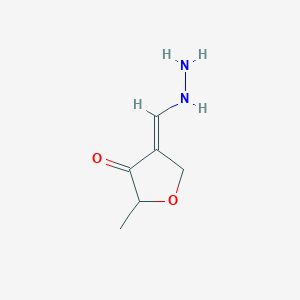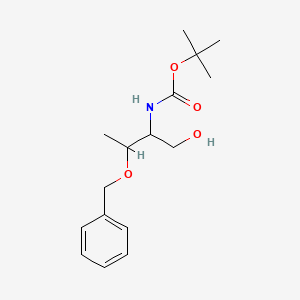![molecular formula C10H12N2O2 B12086804 6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)
6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxy group at the 6th position and an isopropyl group at the 1st position, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring.
For example, the reaction of o-phenylenediamine with isopropyl isocyanate in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction conditions may include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one.
Reduction: Formation of 6-hydroxy-1-isopropyl-1H-benzo[d]imidazole.
Substitution: Formation of 6-halogenated or 6-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and isopropyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:
1H-benzo[d]imidazol-2(3H)-one: Lacks the hydroxy and isopropyl groups, which may result in different biological activities.
6-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with a methyl group instead of an isopropyl group, which may affect its chemical and biological properties.
6-Hydroxy-1-ethyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with an ethyl group instead of an isopropyl group, which may influence its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activities compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
5-hydroxy-3-propan-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-6(2)12-9-5-7(13)3-4-8(9)11-10(12)14/h3-6,13H,1-2H3,(H,11,14) |
InChI-Schlüssel |
FTAYROFZFGTMDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=CC(=C2)O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



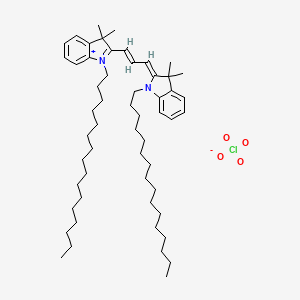
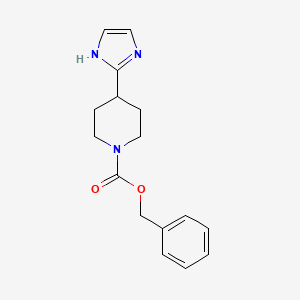
![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)
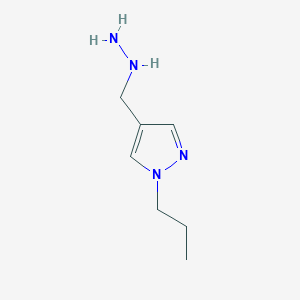
![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B12086748.png)
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)




